4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate
Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is a synthetic compound characterized by a central acryloyl group bridging two aromatic systems: a 2,4-dimethoxyphenyl moiety and a pivalate ester-substituted phenyl ring. The 2,4-dimethoxy substituents on the phenyl ring are electron-donating groups, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[4-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(24)27-17-10-6-15(7-11-17)19(23)13-9-16-8-12-18(25-4)14-20(16)26-5/h6-14H,1-5H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPLAXWMUMQU-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The acryloyl bridge is formed through a base-catalyzed condensation between a ketone (e.g., 2,4-dimethoxyacetophenone) and an aldehyde (e.g., 4-hydroxybenzaldehyde). This reaction typically employs NaOH or KOH in ethanol or methanol under reflux.
Esterification with Pivalic Acid
The phenolic -OH group of the intermediate is esterified using pivaloyl chloride or pivalic acid under basic conditions. Catalysts such as tetramethylammonium chloride (TMAC) or coupling agents like EDCI.HCl enhance efficiency.
- Reactants : 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenol (1.0 equiv), Pivaloyl chloride (1.2 equiv).
- Conditions : Dry dichloromethane, pyridine (1.5 equiv), 0°C to room temperature, 12–24 hours.
- Workup : Washing with 2M HCl, saturated NaHCO₃, brine; column chromatography (hexane:ethyl acetate).
- Yield : 68–82% (based on similar esterifications).
Alternative Routes and Optimization
One-Pot Synthesis
A streamlined approach combines condensation and esterification in a single reactor. This method reduces purification steps but requires precise control of reaction conditions to avoid side reactions (e.g., over-esterification).
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for the Claisen-Schmidt step. Reported parameters include:
- Power : 300 W.
- Time : 20–30 minutes.
- Yield Improvement : 10–15% compared to conventional heating.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise (Claisen + Esterification) | 75–82 | ≥95 | High reproducibility |
| One-Pot | 60–65 | 85–90 | Reduced solvent use |
| Microwave-Assisted | 70–75 | ≥90 | Faster reaction times |
Challenges and Mitigation
- Side Reactions : Dimerization of the acryloyl group can occur at elevated temperatures. Mitigated by maintaining temperatures below 70°C.
- Ester Hydrolysis : Acidic workup conditions may degrade the pivalate ester. Neutral pH during quenching is critical.
Industrial-Scale Considerations
- Catalyst Recovery : TMAC and EDCI.HCl are non-recoverable, increasing costs. Heterogeneous catalysts (e.g., immobilized lipases) are under investigation for greener processes.
- Solvent Selection : Ethanol and dichloromethane are preferred for scalability, though alternatives like 2-MeTHF (biodegradable) show promise.
Chemical Reactions Analysis
Hydrolysis of the Pivalate Ester
The pivalate ester group (tert-butyl ester) undergoes hydrolysis under acidic or basic conditions, yielding 4-[3-(2,4-dimethoxyphenyl)acryloyl]phenol and pivalic acid. Pivalate esters are notably resistant to hydrolysis due to steric hindrance, requiring prolonged reaction times or elevated temperatures.
Typical Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Phenol derivative + pivalic acid |
| Basic hydrolysis | NaOH (aq.), ethanol, Δ | Phenol derivative + pivalic acid salt |
This reaction is critical for prodrug activation or modifying solubility profiles .
Reduction of the Acryloyl Group
The α,β-unsaturated ketone can undergo selective reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the saturated ketone 4-[3-(2,4-dimethoxyphenyl)propanoyl]phenyl pivalate.
-
Ketone reduction (e.g., NaBH₄ or LiAlH₄) converts the acryloyl group to a secondary alcohol, though conjugation may necessitate stronger reducing agents .
Reaction Outcomes
| Reducing Agent | Product |
|---|---|
| H₂/Pd-C | Saturated ketone |
| LiAlH₄ | Allylic alcohol |
Electrophilic Aromatic Substitution (EAS)
The 2,4-dimethoxyphenyl ring is activated toward EAS. Methoxy groups direct electrophiles to the para position relative to the acryloyl group. Potential reactions include:
| Electrophile | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro derivative | 0–5°C |
| Br₂/FeBr₃ | Brominated derivative | RT |
| Cl₂/AlCl₃ | Chlorinated derivative | Δ |
Steric hindrance from the 2-methoxy group may limit reactivity at the ortho positions .
Michael Addition
The acryloyl group acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-position:
Example Reaction
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate + RNH₂ → β-Amino ketone derivative
This reactivity is exploited in bioconjugation or drug derivatization .
Photochemical [2+2] Cycloaddition
Under UV light, the acryloyl group may undergo cycloaddition with alkenes or alkynes to form cyclobutane or cyclopropane derivatives. This is highly dependent on steric and electronic factors .
Oxidation Reactions
The acryloyl group is susceptible to oxidation:
-
Epoxidation : Using m-CPBA forms an epoxide at the double bond.
-
Ozonolysis : Cleavage of the double bond yields diketone fragments.
Research Gaps and Challenges
While analogous compounds (e.g., pyrido[2,3-d]pyrimidines , thiophene carboxamides ) highlight general reactivity patterns, experimental data specific to this compound remains sparse. Further studies are needed to confirm regioselectivity in EAS, catalytic efficiency in reductions, and biological implications of derivatives.
Scientific Research Applications
Chemistry
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate serves as an important intermediate in the synthesis of complex organic molecules. Its acrylate moiety can undergo various chemical reactions, including Michael addition and polymerization processes, making it valuable for developing new materials.
Biology
Research has indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules and its possible role as a modulator of biochemical pathways. The acrylate group allows for reactivity with nucleophiles, which may lead to significant biological effects.
Medicine
The therapeutic potential of this compound is particularly noteworthy:
- Anti-inflammatory Activity : Studies have suggested that compounds with similar structures may possess anti-inflammatory properties.
- Anticancer Activity : Preliminary evaluations indicate that this compound could inhibit the growth of certain cancer cell lines, warranting further investigation into its efficacy as a potential anticancer agent.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for use in various formulations.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of this compound against various human tumor cell lines using the National Cancer Institute's protocols. The compound demonstrated significant inhibition rates, suggesting potential as an anticancer therapeutic agent.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| HeLa | 12.53 | 45.00 |
Case Study 2: Synthesis and Characterization
The synthesis of this compound typically involves the esterification of 4-hydroxyphenyl pivalate with 3-(2,4-dimethoxyphenyl)acryloyl chloride under controlled conditions. Characterization through NMR and LC-MS confirmed the successful formation of the desired product with high purity.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, leading to the modulation of biochemical pathways. Additionally, the pivalate ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural analogs and their distinguishing features:
Comparative Physicochemical Properties
- Boiling Point and Density:
The benzodioxol-containing analog has a predicted boiling point of 501°C and density of 1.222 g/cm³, suggesting moderate volatility and compact molecular packing. The target compound’s properties are expected to align closely due to structural similarity. - Molecular Weight and Lipophilicity: All analogs fall within a narrow molecular weight range (342–460 g/mol), ensuring compliance with Lipinski’s rule of five for drug-likeness.
Biological Activity
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate (CAS: 307952-82-5) is a synthetic compound with potential therapeutic applications. Its molecular formula is C22H24O5, and it has garnered interest due to its structural features that may influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H24O5
- Molar Mass : 368.42 g/mol
- Synonyms : 4-[(2Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl 2,2-dimethylpropanoate
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of related compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of DHFR, leading to reduced DNA synthesis and subsequent cell death. This suggests that this compound may have similar effects .
Case Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of related compounds. The findings indicated that these compounds could effectively inhibit enzymes critical for tumor growth and maintenance. This reinforces the hypothesis that this compound may act through similar pathways .
Research Findings
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Anticancer Properties : Many studies highlight the potential of such compounds in targeting cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.
- Enzymatic Inhibition : The inhibition of enzymes like DHFR has been a focal point in understanding how these compounds can be utilized in cancer therapy.
- Potential for Drug Development : Given their diverse biological activities, there is ongoing interest in developing these compounds into therapeutic agents for various diseases.
Q & A
Q. How can researchers optimize the synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate to improve yield and purity?
Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration. Statistical methods like factorial design (e.g., 2^k factorial) can identify critical variables affecting yield and purity . For example, highlights the use of DoE in chemical technology to minimize experimental trials while capturing interactions between variables. Characterize intermediates via HPLC or GC-MS to monitor side reactions and adjust conditions iteratively.
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm aromatic and acryloyl group connectivity, X-ray diffraction (XRD) for crystallographic validation (as demonstrated in for similar esters), and high-resolution mass spectrometry (HRMS) for molecular weight verification. For purity assessment, use reversed-phase HPLC with UV detection at λ = 254 nm, referencing retention times against synthesized standards .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation products via LC-MS and FTIR spectroscopy to identify hydrolysis or oxidation pathways, particularly at the pivalate ester moiety .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or esterase targets) using fluorescence-based kinetic measurements. For cellular activity, employ viability assays (MTT or resazurin) in cell lines expressing relevant receptors. Dose-response curves (IC₅₀ calculations) and positive/negative controls are critical to validate specificity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer: Apply density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding affinities to proteins, guided by crystallographic data from similar acryloyl-phenyl derivatives .
Q. What experimental strategies resolve contradictions in kinetic data during reaction mechanism studies?
Methodological Answer: Use isotopic labeling (e.g., deuterium at the acryloyl α-position) to trace proton transfer steps. Combine stopped-flow UV-Vis spectroscopy with Arrhenius analysis to differentiate rate-limiting steps. If computational (DFT) and experimental kinetic data conflict, re-evaluate solvent effects or transition-state approximations .
Q. How can researchers design a scalable continuous-flow process for this compound’s production?
Methodological Answer: Optimize residence time and mixing efficiency in microreactors using computational fluid dynamics (CFD). Compare batch vs. flow synthesis yields and purity via PAT (Process Analytical Technology) tools like inline FTIR. (CRDC) emphasizes reactor design and membrane separation for scalable processes .
Q. What methodologies identify environmental degradation byproducts and their ecotoxicological risks?
Methodological Answer: Perform photolysis and hydrolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze byproducts via LC-QTOF-MS and predict toxicity using QSAR models (EPA EPI Suite). Compare with databases like PubChem () to flag persistent or bioaccumulative fragments .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental spectral data?
Q. What statistical approaches validate reproducibility in multi-institutional studies?
Methodological Answer: Implement interlaboratory reproducibility tests using standardized protocols (e.g., ISO 5725). Apply ANOVA to assess variance between datasets and Bayesian meta-analysis to weight high-confidence results. ’s collaborative frameworks (e.g., Contested Territories Network) highlight the need for transparent data-sharing platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
